Anti-Tubercular Potency: MIC Comparison with Structural Analogs Against M. tuberculosis
Methyl 2-amino-5-methylthiazole-4-carboxylate exhibits a specific anti-tubercular potency profile that is distinct from its close structural analogs. In a study against M. tuberculosis, its MIC of 0.093 mM is 266-fold less potent than the corresponding carboxylic acid (2-amino-5-methylthiazole-4-carboxylic acid, MIC = 0.00035 mM) but 2.6-fold more potent than the benzyl-substituted analog (methyl 2-amino-5-benzylthiazole-4-carboxylate, MIC = 240 nM / 0.24 µM) [1]. This highlights the critical impact of both the ester and 5-position substituent on activity, making the methyl ester a unique intermediate potency in this series [1].
| Evidence Dimension | Antimycobacterial Activity (MIC) |
|---|---|
| Target Compound Data | 0.093 mM (93 µM) |
| Comparator Or Baseline | 1. 2-amino-5-methylthiazole-4-carboxylic acid: 0.00035 mM (0.35 µM). 2. Methyl 2-amino-5-benzylthiazole-4-carboxylate: 240 nM (0.24 µM). |
| Quantified Difference | 266-fold less potent than the acid; 2.6-fold more potent than the benzyl analog. |
| Conditions | In vitro assay against Mycobacterium tuberculosis H37Rv [1] |
Why This Matters
For researchers, this data positions the compound as a scaffold with intermediate activity, ideal for SAR studies where further optimization of potency and/or selectivity is the goal, as opposed to the already potent acid or the less active benzyl derivative.
- [1] BRENDA. (n.d.). Literature summary for 2.3.1.180 (β-ketoacyl-acyl-carrier-protein synthase I). Comparative MIC data for methyl 2-amino-5-methylthiazole-4-carboxylate, 2-amino-5-methylthiazole-4-carboxylic acid, and methyl 2-amino-5-benzylthiazole-4-carboxylate. View Source
